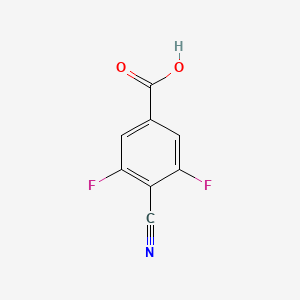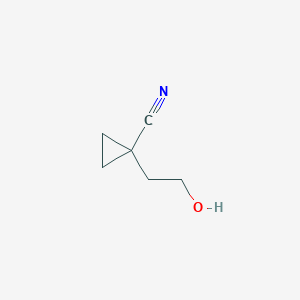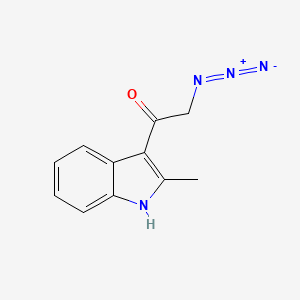![molecular formula C11H16N2O4 B1381763 1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid CAS No. 1158759-28-4](/img/structure/B1381763.png)
1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid
描述
1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a pyrrolidine ring with a cyanide and carboxylic acid functional group. This compound is often used in organic synthesis, particularly in the protection of amine groups during chemical reactions.
作用机制
Target of Action
The tert-butyloxycarbonyl (boc) group is commonly used as a protecting group for amines in organic synthesis .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group protects the amine during the reaction, preventing it from reacting with other compounds. Once the reaction is complete, the Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The use of boc groups in organic synthesis is a well-established practice, and they play a crucial role in the synthesis of complex organic compounds .
Pharmacokinetics
The compound’s solubility in organic solvents such as chloroform and dmso suggests that it may have good bioavailability .
Result of Action
The result of the action of “1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid” would depend on the specific reaction it is used in. As a protecting group for amines, it allows for the successful synthesis of complex organic compounds .
Action Environment
The action of “this compound” can be influenced by various environmental factors. For instance, the addition and removal of the Boc group are dependent on the pH of the solution . Furthermore, the compound is stable at room temperature , suggesting that it has good stability under normal environmental conditions.
生化分析
Biochemical Properties
1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. For instance, it can act as a substrate for certain hydrolases, which catalyze the hydrolysis of the tert-butoxycarbonyl group, releasing the active cyanopyrrolidine derivative . This interaction is crucial for the compound’s role in peptide synthesis and modification, where it serves as a protecting group for amines . Additionally, this compound can interact with binding proteins, affecting their conformation and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving protein kinases and phosphatases . By modulating these pathways, the compound can alter gene expression and cellular metabolism. For example, it can induce the expression of genes involved in stress response and apoptosis, leading to changes in cell survival and proliferation . Furthermore, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, thereby altering the flux of metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of these biomolecules, depending on the nature of the interaction. For instance, the compound can inhibit the activity of certain proteases by binding to their active sites, preventing substrate access . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. The compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its stability can be influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell cycle progression and differentiation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound can exert beneficial effects, such as enhancing cognitive function and reducing inflammation . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact on physiological processes becomes significant only above certain concentrations . These findings highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as esterases and amidases, which catalyze the hydrolysis of the tert-butoxycarbonyl group . This metabolic transformation is essential for the compound’s activation and subsequent participation in biochemical reactions . Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s uptake and localization to target sites, ensuring its effective action . The compound’s distribution can be influenced by factors such as tissue permeability and the presence of competing substrates . Studies have shown that this compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through the action of targeting signals and post-translational modifications . In the nucleus, it can interact with transcription factors and other regulatory proteins, influencing gene expression . In the mitochondria, it can affect metabolic processes and energy production . The precise localization of this compound is essential for its role in cellular physiology and pathology .
准备方法
Synthetic Routes and Reaction Conditions: 1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid can be synthesized through a multi-step process involving the protection of the amine group with a tert-butoxycarbonyl group. The general steps include:
Protection of the amine group: The amine group of the pyrrolidine ring is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Introduction of the cyanide group: The cyanide group can be introduced through nucleophilic substitution reactions.
Formation of the carboxylic acid group: The carboxylic acid group can be introduced through oxidation reactions or by using carboxylation reagents.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using flow microreactor systems, which offer efficient, versatile, and sustainable production compared to batch processes .
化学反应分析
Types of Reactions: 1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form other functional groups.
Reduction: The cyanide group can be reduced to form amines.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the free amine group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of free amines after deprotection.
科学研究应用
1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid has several applications in scientific research:
相似化合物的比较
- 1-[(Tert-butoxy)carbonyl]-3-aminopyrrolidine-3-carboxylic acid
- 1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-2-carboxylic acid
- 1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-4-carboxylic acid
Uniqueness: 1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid is unique due to the presence of both a cyanide and carboxylic acid functional group on the same pyrrolidine ring, which allows for diverse chemical transformations and applications in various fields .
属性
IUPAC Name |
3-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-10(2,3)17-9(16)13-5-4-11(6-12,7-13)8(14)15/h4-5,7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNPLTDBJWRSOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


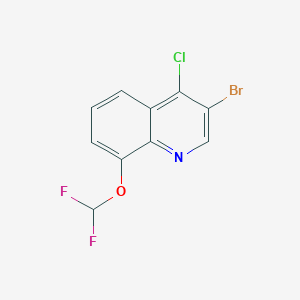
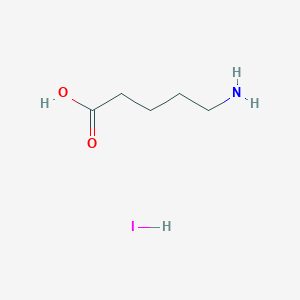
![tert-Butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1381682.png)
![6-Aza-spiro[4.5]decane hydrochloride](/img/structure/B1381683.png)

![2-[Benzyl(methyl)amino]-5-chlorobenzaldehyde](/img/structure/B1381687.png)
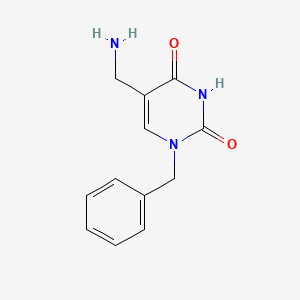

![3-[(3-Bromophenoxy)methyl]azetidine](/img/structure/B1381690.png)

![tert-butyl N-[2-(methoxyamino)ethyl]carbamate](/img/structure/B1381692.png)
